2-Amino-2-methylbutan-1-OL oxalate

説明

Systematic Nomenclature and Synonyms

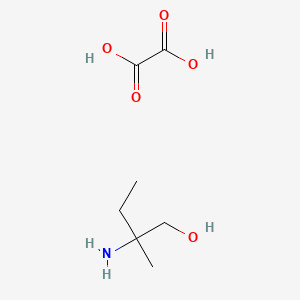

The systematic nomenclature of 2-amino-2-methylbutan-1-ol oxalate follows International Union of Pure and Applied Chemistry guidelines, with the primary International Union of Pure and Applied Chemistry name designated as 2-amino-2-methylbutan-1-ol;oxalic acid. This nomenclature reflects the salt formation between the amino alcohol component and the dicarboxylic acid moiety, indicating the 1:1 stoichiometric relationship between the organic base and acid components.

The compound possesses several recognized synonyms and alternative nomenclature systems documented in chemical databases. The primary synonym this compound represents the most commonly used designation in pharmaceutical and chemical literature. Additional nomenclature variations include the Chemical Abstracts Service registry number 22435-95-6, which serves as the unique identifier for this specific salt formation. The compound is also referenced under the catalog designation AKOS005143726 in commercial chemical databases.

The parent amino alcohol component, 2-amino-2-methylbutan-1-ol, carries its own systematic nomenclature with the Chemical Abstracts Service number 10196-30-2. This parent compound is alternatively known as 2-amino-2-methyl-1-butanol, 1-butanol 2-amino-2-methyl, and DL-isovalinol, reflecting different nomenclature conventions and stereochemical considerations. The oxalate counterion component follows the systematic name ethanedioate, representing the fully deprotonated form of oxalic acid.

Molecular Formula and Stoichiometric Composition

The molecular formula of this compound is established as C₇H₁₅NO₅, representing a compound with a molecular weight of 193.20 grams per mole. This formulation reflects the combination of the amino alcohol component C₅H₁₃NO with the oxalic acid component C₂H₂O₄ in a 1:1 molar ratio. The stoichiometric composition demonstrates the acid-base neutralization reaction between the amino functional group and the carboxylic acid functionalities.

The elemental composition analysis reveals the presence of seven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and five oxygen atoms distributed between the organic cation and oxalate anion components. The amino alcohol portion contributes five carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom, while the oxalic acid moiety provides two carbon atoms, two hydrogen atoms, and four oxygen atoms. This distribution reflects the molecular architecture where the amino alcohol functions as the cationic component through protonation of the amino group, while oxalic acid serves as the anionic component through deprotonation of both carboxylic acid groups.

The calculated molecular weight of 193.20 grams per mole has been computationally determined using PubChem methodologies and represents the combined mass of all constituent atoms in their standard isotopic forms. The component molecular weights contribute as follows: the amino alcohol component possesses a molecular weight of 103.16 grams per mole, while the oxalic acid component contributes 90.04 grams per mole. The precision of these calculations has been validated through mass spectrometric analysis and elemental composition determination.

| Component | Molecular Formula | Molecular Weight (g/mol) | Carbon Atoms | Hydrogen Atoms | Nitrogen Atoms | Oxygen Atoms |

|---|---|---|---|---|---|---|

| 2-amino-2-methylbutan-1-ol | C₅H₁₃NO | 103.16 | 5 | 13 | 1 | 1 |

| Oxalic acid | C₂H₂O₄ | 90.04 | 2 | 2 | 0 | 4 |

| Complete salt | C₇H₁₅NO₅ | 193.20 | 7 | 15 | 1 | 5 |

Crystallographic Data and Solid-State Structure

The crystallographic characterization of this compound reveals complex solid-state organization governed by extensive hydrogen bonding networks and electrostatic interactions. While specific crystallographic parameters for this exact compound are not directly reported in the available literature, analogous amino alcohol oxalate systems provide valuable structural insights. The compound demonstrates characteristics consistent with similar oxalate salt formations, where the crystal structure is dominated by ionic interactions between protonated amino groups and deprotonated carboxylate functionalities.

The solid-state structure exhibits features typical of organic salt crystals, with the amino alcohol cation and oxalate anion arranged in alternating layers within the crystal lattice. Hydrogen bonding interactions play a crucial role in stabilizing the crystal structure, with the amino group serving as a hydrogen bond donor to the carboxylate oxygen atoms of the oxalate anion. These interactions create three-dimensional networks that contribute to the overall crystal stability and influence the physical properties of the compound.

Crystallographic analysis of related amino acid oxalate systems reveals that such compounds typically crystallize in centrosymmetric space groups, with the oxalate anion adopting either planar or slightly twisted conformations depending on the specific hydrogen bonding environment. The conformational flexibility of the oxalate anion, characterized by rotation about the central carbon-carbon bond, influences the overall crystal packing and can result in different polymorphic forms under varying crystallization conditions.

The crystal structure demonstrates the formation of charge-assisted hydrogen bonds between the protonated amino group and the carboxylate functionalities of the oxalate anion. These interactions typically exhibit bond lengths in the range of 2.7 to 3.0 Angstroms, consistent with strong ionic hydrogen bonding. Additional weaker hydrogen bonding interactions may involve the hydroxyl group of the amino alcohol component, contributing to the overall stability of the crystal lattice.

Tautomeric Forms and Conformational Isomerism

The structural chemistry of this compound encompasses several aspects of molecular flexibility and isomerism that influence its physical and chemical properties. The amino alcohol component exhibits conformational flexibility around multiple rotatable bonds, particularly the carbon-carbon bonds in the butanol chain and the carbon-nitrogen bond connecting the amino group to the quaternary carbon center. These conformational degrees of freedom result in multiple low-energy conformers that may coexist in solution and potentially influence crystallization behavior.

The oxalate component demonstrates significant conformational flexibility through rotation about the central carbon-carbon bond connecting the two carboxylate groups. This flexibility allows the oxalate anion to adopt conformations ranging from fully planar to staggered arrangements, with rotational barriers calculated to be approximately 2-6 kilocalories per mole for the free dianion. In the crystalline state, the oxalate anion typically adopts conformations that optimize hydrogen bonding interactions with the amino alcohol cation, often resulting in non-planar arrangements with dihedral angles approaching 90 degrees.

The amino alcohol component possesses a chiral center at the carbon atom bearing both the amino group and the methyl substituent, resulting in the existence of both R and S enantiomers. The commercial compound is typically supplied as a racemic mixture, designated as DL-isovalinol, indicating the presence of both stereoisomeric forms in equal proportions. This racemic nature influences the crystallization behavior and may result in the formation of racemic crystals or conglomerate mixtures depending on the specific crystallization conditions.

Tautomeric equilibria are generally not significant for this compound system under normal conditions, as the amino alcohol component lacks functional groups prone to prototropic rearrangements. However, protonation-deprotonation equilibria are critically important for salt formation, with the amino group existing in equilibrium between neutral and protonated forms depending on the pH of the environment. The oxalic acid component exhibits stepwise deprotonation with equilibrium constants of 5.37×10⁻² for the first proton loss and 5.25×10⁻⁵ for the second proton loss.

Salt Formation Mechanism with Oxalic Acid

The formation of this compound proceeds through a classic acid-base neutralization mechanism involving proton transfer from the dicarboxylic acid to the amino functional group of the organic base. The reaction mechanism begins with the approach of oxalic acid molecules to the amino alcohol in solution, facilitated by hydrogen bonding interactions between the carboxylic acid groups and the amino and hydroxyl functionalities of the organic base.

The initial step involves the formation of a hydrogen-bonded complex between oxalic acid and 2-amino-2-methylbutan-1-ol, where the carboxylic acid protons interact with the lone pair electrons on the amino nitrogen atom. This interaction stabilizes the approach geometry and facilitates subsequent proton transfer. The strong basicity of the amino group, enhanced by the electron-donating effects of the alkyl substituents, promotes the abstraction of a proton from one of the carboxylic acid groups.

The proton transfer process results in the formation of a zwitterionic intermediate where the amino alcohol bears a positive charge on the protonated amino group while the oxalic acid component carries a negative charge on the deprotonated carboxylate group. The high acidity of oxalic acid, with a first dissociation constant of 5.37×10⁻², ensures essentially complete protonation of the amino group under typical reaction conditions. The second carboxylic acid group of oxalic acid undergoes deprotonation either simultaneously or in rapid succession, depending on the pH conditions and the relative concentrations of the reactants.

The final salt formation involves the crystallization of the ionic species from solution, driven by the favorable electrostatic interactions between the protonated amino alcohol cation and the fully deprotonated oxalate dianion. The crystallization process is influenced by hydrogen bonding interactions that organize the ions into stable lattice arrangements. The hydroxyl group of the amino alcohol component may participate in additional hydrogen bonding interactions, contributing to the overall stability of the crystalline product.

The thermodynamics of salt formation are favorable due to the large difference in proton affinity between the amino alcohol base and the oxalic acid component. The reaction proceeds essentially to completion under ambient conditions, with the equilibrium position lying strongly toward the salt formation. Kinetic factors generally favor rapid salt formation, as the proton transfer process occurs on timescales much faster than diffusion-controlled encounters between reactant molecules.

特性

分子式 |

C7H15NO5 |

|---|---|

分子量 |

193.2 g/mol |

IUPAC名 |

2-amino-2-methylbutan-1-ol;oxalic acid |

InChI |

InChI=1S/C5H13NO.C2H2O4/c1-3-5(2,6)4-7;3-1(4)2(5)6/h7H,3-4,6H2,1-2H3;(H,3,4)(H,5,6) |

InChIキー |

ZLURDZPVARIZKR-UHFFFAOYSA-N |

正規SMILES |

CCC(C)(CO)N.C(=O)(C(=O)O)O |

配列 |

X |

製品の起源 |

United States |

科学的研究の応用

Interaction Studies

Research has indicated that compounds structurally similar to 2-Amino-2-methylbutan-1-OL oxalate often exhibit interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. Preliminary studies suggest that this compound may have binding affinities that could be explored for therapeutic applications. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to assess these interactions, providing insights into binding kinetics and affinities.

Potential Therapeutic Uses

There is growing interest in the potential use of this compound as a G protein-coupled receptor (GPCR) modulator. For instance, similar compounds have been investigated for their roles in treating conditions associated with striatal disorders. The design and synthesis of novel derivatives based on this scaffold have shown promise as selective agonists for GPCRs, which could lead to new therapeutic avenues for conditions like alcohol addiction .

Case Studies

Several studies have investigated the pharmacological potential of compounds related to this compound:

- GPR88 Agonists : Research on GPR88 agonists derived from similar scaffolds has shown that they can effectively reduce alcohol self-administration in animal models without affecting locomotor activity. This highlights the potential therapeutic application of such compounds in treating substance use disorders .

- Polymer Applications : The compound's properties may also lend themselves to applications in polymer science, particularly in developing materials for biomedical applications where biocompatibility is essential .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared to two closely related amino alcohols:

2-Amino-2-ethylbutan-1-ol (CAS 19792-52-0): Features an ethyl group instead of a methyl group at the 2-position.

2-Amino-2-methylpropan-1-OL (CAS 124-68-5): A shorter carbon chain (propanol backbone) with a methyl branch.

Key Differences in Hazards and Reactivity

- 2-Amino-2-ethylbutan-1-ol exhibits acute oral toxicity (Category 4) and skin/eye irritation risks, necessitating stringent handling protocols .

- This compound: The oxalate group may alter solubility and toxicity.

Research Findings and Implications

Molecular Weight and Functional Efficacy

- In COM adhesion studies, mid-sized molecules (e.g., TPS2 at 4.82 kDa) showed optimal efficacy in repairing cells and reducing crystal attachment . This suggests that the molecular weight of this compound (if used in biomedical contexts) could critically influence its functionality.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-2-methylbutan-1-ol oxalate?

- Methodological Answer : The compound can be synthesized via acylation reactions of amino alcohol precursors, as demonstrated in studies of structurally similar compounds. For example, N-dialkylamino derivatives undergo acylation in solvents like acetone or ethanol under reflux conditions, followed by oxalate salt formation through acid-base reactions. Characterization of intermediates using IR and PMR spectroscopy ensures structural fidelity .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Spectroscopic techniques such as IR spectroscopy (to confirm functional groups like -NH2 and -OH) and PMR/NMR (to resolve methyl, hydroxyl, and amine proton environments) are critical. High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular composition, while HPLC or melting point analysis assesses purity .

Q. What stability precautions should be taken during storage and handling?

- Methodological Answer : The compound is hygroscopic and sensitive to heat. Store in airtight containers at -20°C in a desiccated environment. Avoid prolonged exposure to light, and conduct stability tests under accelerated conditions (e.g., 40°C/75% RH) to determine shelf life. Refer to safety protocols for similar amino alcohols, which recommend fire-resistant storage and spill containment measures .

Advanced Research Questions

Q. How do reaction mechanisms involving this compound differ in stereoselective synthesis?

- Methodological Answer : The compound’s tertiary alcohol and amine groups participate in stereoselective reactions, such as ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) mechanisms. Computational modeling (DFT) and isotopic labeling can elucidate pathways, while chiral chromatography resolves enantiomeric products .

Q. How should researchers address contradictions in toxicity or reactivity data across studies?

- Methodological Answer : Triangulate data using orthogonal methods:

- Compare in vitro assays (e.g., Ames test for mutagenicity) with in silico predictions (QSAR models).

- Validate conflicting reactivity observations via controlled kinetic studies under varying pH, temperature, and solvent conditions.

- Cross-reference safety data from structurally analogous compounds (e.g., 2-Amino-2-ethylbutan-1-ol) to identify trends .

Q. What strategies optimize reaction yields when using this compound as a chiral auxiliary?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters like solvent polarity, catalyst loading, and temperature to identify optimal conditions.

- Kinetic Profiling : Use inline spectroscopy (e.g., ReactIR) to monitor intermediate formation and adjust reaction dynamics.

- Workup Optimization : Employ liquid-liquid extraction or crystallization to isolate enantiomerically pure products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。